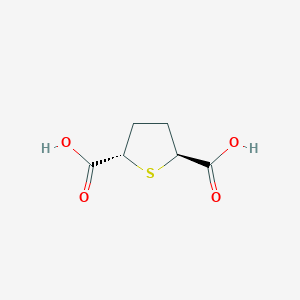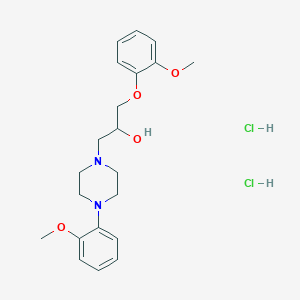
N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide, also known as DFP-10825, is a small molecule drug that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies, and its potential therapeutic applications are currently being investigated.
Aplicaciones Científicas De Investigación
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are critical structural components in pharmaceuticals. Analysis indicates that a significant percentage of small-molecule drugs approved by the U.S. FDA feature a nitrogen heterocycle, demonstrating their importance in drug development and therapeutic applications. The structural diversity and substitution patterns of these heterocycles play a key role in their pharmacological properties (Vitaku, Smith, & Njardarson, 2014).
Degradation Processes and Stability
Understanding the degradation processes of compounds is crucial for assessing their stability and potential environmental impact. For instance, the study on nitisinone (NTBC) explored its degradation products under various conditions, providing insights into the stability and risks associated with pharmaceutical compounds in the environment (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacodynamic and Pharmacokinetic Properties
The pharmacodynamic and pharmacokinetic properties of compounds are essential for their effective use as drugs. For example, propofol's properties as an intravenous anaesthetic highlight the importance of understanding these aspects for clinical applications (Langley & Heel, 1988).
Environmental Impact and Toxicity
The environmental impact and toxicity of chemical compounds, including their occurrence, synthesis, and detection methods, are critical for assessing their safety. Research on acrylamide, for instance, discusses its formation in processed foods and the importance of detecting its concentration due to its neurotoxic and carcinogenic nature (Pundir, Yadav, & Chhillar, 2019).
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NOS/c16-15(17)9-6-12(7-10-15)18-14(19)8-11-20-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRVYHXCHRKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)

![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)


![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)

